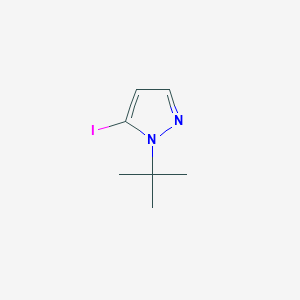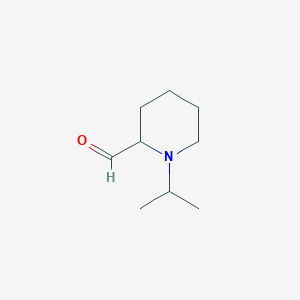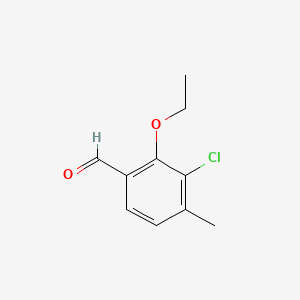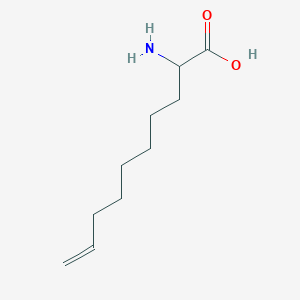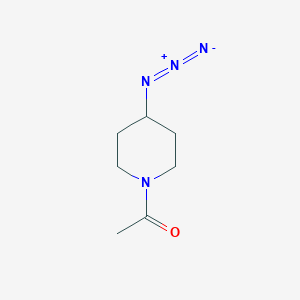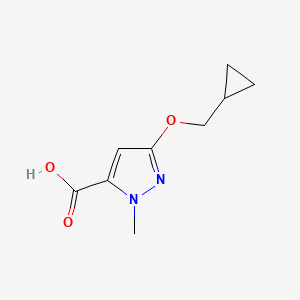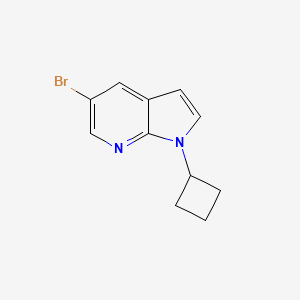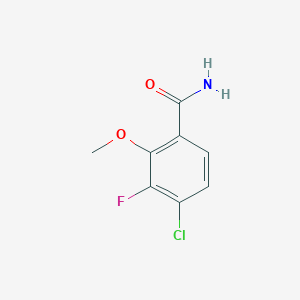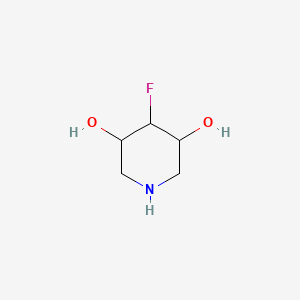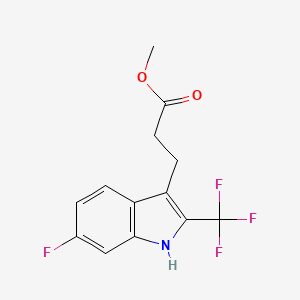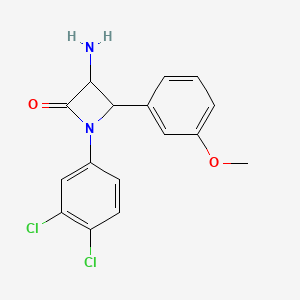
3-Amino-1-(3,4-dichlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(3,4-dichlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,4-dichlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted anilines and benzaldehydes.
Formation of Azetidinone Ring: The key step involves the cyclization of the intermediate to form the azetidinone ring. This can be achieved through a [2+2] cycloaddition reaction.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the aromatic rings.
Reduction: Reduction reactions may target the carbonyl group in the azetidinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogenating agents, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Possible applications in drug development, particularly for its potential biological activities.
Industry: Use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3,4-dichlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit enzymes by mimicking the transition state of enzyme substrates, thereby blocking the active site.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(3,4-dichlorophenyl)azetidin-2-one: Lacks the methoxy group, which may affect its biological activity.
4-(3-Methoxyphenyl)azetidin-2-one: Lacks the amino and dichlorophenyl groups, which may alter its reactivity and applications.
Uniqueness
The presence of both the dichlorophenyl and methoxyphenyl groups in 3-Amino-1-(3,4-dichlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one may confer unique properties, such as enhanced biological activity or specific binding affinities.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
Molecular Formula |
C16H14Cl2N2O2 |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
3-amino-1-(3,4-dichlorophenyl)-4-(3-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-22-11-4-2-3-9(7-11)15-14(19)16(21)20(15)10-5-6-12(17)13(18)8-10/h2-8,14-15H,19H2,1H3 |
InChI Key |
MGIXLOJDMLCGNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(C(=O)N2C3=CC(=C(C=C3)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


